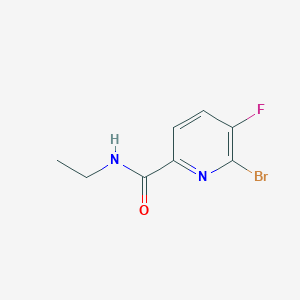

6-Bromo-N-ethyl-5-fluoropicolinamide

Description

6-Bromo-N-ethyl-5-fluoropicolinamide is a substituted pyridine derivative characterized by a bromine atom at position 6, a fluorine atom at position 5, and an N-ethylamide functional group at position 2 of the pyridine ring. Such attributes make it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

IUPAC Name |

6-bromo-N-ethyl-5-fluoropyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFN2O/c1-2-11-8(13)6-4-3-5(10)7(9)12-6/h3-4H,2H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIJNKYUMMDBCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-ethyl-5-fluoropicolinamide typically involves the bromination and fluorination of picolinamide derivatives. One common synthetic route includes the following steps:

Fluorination: The fluorine atom is introduced at the 5-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

N-ethylation: The ethyl group is introduced by reacting the intermediate with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for 6-Bromo-N-ethyl-5-fluoropicolinamide would likely involve large-scale adaptations of the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-ethyl-5-fluoropicolinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

6-Bromo-N-ethyl-5-fluoropicolinamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Biological Studies: It serves as a probe in biological studies to investigate the interactions of picolinamide derivatives with biological targets.

Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-N-ethyl-5-fluoropicolinamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Amide Substitution: Ethyl vs. Methyl

- 5-Bromo-6-fluoro-N-methylpicolinamide (CAS 1616667-62-9) Structure: Differs only in the amide substituent (methyl vs. ethyl). Molecular Formula: C₇H₆BrFN₂O (Molar Mass: 233.04 g/mol) . Impact: The ethyl group in the target compound increases steric bulk and lipophilicity (logP ~1.2 vs.

Carboxylic Acid vs. Amide

- 6-Bromo-5-fluoropicolinic Acid (CAS 1189513-55-0) Structure: Replaces the amide with a carboxylic acid (-COOH). Molecular Formula: C₆H₃BrFNO₂ (Molar Mass: 219.99 g/mol) . Impact: The carboxylic acid improves water solubility (aqueous solubility ~5 mg/mL vs. <1 mg/mL for the amide) but reduces bioavailability due to ionization at physiological pH.

Halogen and Substituent Positioning

Bromo-Fluoro Pyridine Derivatives

- 6-Bromo-5-fluoropicolinonitrile (CAS 1416713-45-5) Structure: Nitrile (-CN) replaces the amide. Similarity Score: 0.88 . Impact: The nitrile group enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amide in the target compound offers hydrogen-bonding sites for target binding.

- 2-Bromo-5-fluoro-6-methylpyridine (CAS 374633-38-2) Structure: Methyl group at position 6 instead of bromine; bromine at position 2. Similarity Score: 0.85 .

Nitro and Amino Derivatives

- 2-Bromo-5-nitro-6-picoline (CAS 22282-96-8) Structure: Nitro (-NO₂) at position 5 and methyl at position 4. Molecular Formula: C₇H₆BrN₃O₂ (Molar Mass: 260.05 g/mol) . Impact: The nitro group is strongly electron-withdrawing, reducing ring electron density compared to the fluorine in the target compound, which is less deactivating.

- 5-Amino-2-bromo-6-picoline (CAS Not Provided) Structure: Amino (-NH₂) at position 5 and methyl at position 5. Impact: The amino group increases nucleophilicity, enabling participation in condensation reactions, unlike the fluorine in the target compound, which is inert in such contexts .

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.